molecular formula C10H13F3O4 B11758529 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B11758529
M. Wt: 254.20 g/mol
InChI Key: WGDWROPFMBNCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Trifluoromethyl)-1,4-dioxaspiro[45]decane-8-carboxylic acid is a unique organic compound characterized by its spirocyclic structure and the presence of a trifluoromethyl group The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)-1,4-dioxaspiro[45]decane-8-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and fluorinating agents like trifluoromethyl iodide .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the use of catalytic systems can help in achieving higher efficiency and selectivity in the synthesis process .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. For instance, as an FAAH inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides. This leads to an increase in the levels of endocannabinoids, which can modulate pain and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid imparts unique electronic properties, making it more reactive and stable under certain conditions. This distinguishes it from other spirocyclic compounds and enhances its potential for various applications in scientific research and industry .

Properties

Molecular Formula

C10H13F3O4

Molecular Weight

254.20 g/mol

IUPAC Name

8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C10H13F3O4/c11-10(12,13)8(7(14)15)1-3-9(4-2-8)16-5-6-17-9/h1-6H2,(H,14,15)

InChI Key

WGDWROPFMBNCGP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C(=O)O)C(F)(F)F)OCCO2

Origin of Product

United States

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